Fusarielin C

Structural Biology Natural Product Chemistry Antifungal Discovery

Researchers studying Fusarium mycotoxin contamination often lack a congener-specific reference standard that can distinguish estrogenic risk from general cytotoxicity. Fusarielin C directly stimulates MCF-7 breast cancer cell proliferation via the estrogen receptor, making it an essential biomarker for endocrine-disruption assessment in wheat and maize safety workflows. - Serves as a negative control in Fusarielin A SAR studies due to the absence of the critical anti-angiogenic hydroxyl group. - Functions as a diagnostic biomarker for early-stage PKS9 cluster activation in Fusarium graminearum knockout mutants. - Shipped with full analytical documentation to ensure batch-to-batch reproducibility for validated LC-MS/MS quantification.

Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
Cat. No. B1254606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusarielin C
Synonymsfusarielin C
Molecular FormulaC25H38O3
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC=C(C)C1C(C2CC3C(O3)(CC2C=C1C)C)C=CC=C(C)C(C(C)CO)O
InChIInChI=1S/C25H38O3/c1-7-15(2)23-17(4)11-19-13-25(6)22(28-25)12-21(19)20(23)10-8-9-16(3)24(27)18(5)14-26/h7-11,18-24,26-27H,12-14H2,1-6H3/b10-8+,15-7+,16-9+/t18-,19+,20-,21+,22-,23+,24+,25+/m0/s1
InChIKeyGFWFAUYHNUGQAD-WGSAFBKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusarielin C: Polyketide Mycotoxin for Targeted Research


Fusarielin C (CAS 162341-19-7) is a natural polyketide-derived secondary metabolite first isolated from a Fusarium sp. in 1995, alongside the congeners Fusarielins A, B, and D [1]. The compound possesses a C25H38O3 molecular formula (MW 386.6 g/mol) and a decalin-fused diepoxide core structure, characteristically different from many other fusarielin subclasses [1][2]. It is produced by the polyketide synthase 9 (PKS9) cluster and has been detected in Fusarium graminearum and Fusarium tricinctum strains, where it contributes to the mycoestrogenic profile of these fungi [2].

Polyketide synthase 9 pathway probe
Mycoestrogen mechanism-of-action studies
Diepoxide core structure-function research

Why Fusarielin C Differs from Other Fusarielin Analogs


Fusarielin analogs, while sharing a common polyketide biosynthetic origin, are not functionally interchangeable due to pronounced structure-activity divergence. Even within the original four co-isolated compounds (A, B, C, D), minor structural modifications translate into distinct biological activity profiles [1]. Critically, Fusarielin H, a predominant analog, has been found in wheat spike infections at levels 392–1865 µg/kg, demonstrating that environmental and biological exposure is analog-specific [2]. Furthermore, fusarielins as a class exhibit a paradoxical dual activity: weak toxicity against most human cell lines but a notable, estrogen receptor-mediated stimulation of MCF-7 breast cancer cells [2]. This unique mode of action is not uniformly distributed across all congeners, making blunt analog substitution in mechanistic or toxicological studies scientifically invalid.

Analog functional divergence

Minor structural changes in fusarielin congeners may shift bioactivity profiles; Fusarielin A’s anti-angiogenic context does not transfer.

Endocrine vs. cytotoxic profile mismatch

Weak general cytotoxicity may not predict estrogen receptor-mediated MCF-7 stimulation; congener substitution can alter endocrine readouts.

Exposure context is analog-specific

Environmental levels differ (e.g., Fusarielin H at 392–1865 µg/kg); analog interchange invalidates exposure-model comparisons.

Evidence-Based Differentiation from Closest Analogs


Epoxide Functionality Distinction from Fusarielins A and B

Fusarielin C's molecular architecture is definably distinct from its closest co-isolated analogs. While Fusarielin A (C25H38O4, MW 402.57) and Fusarielin B possess a hydroxyl group that is critical for the anti-angiogenic activity reported for the class, Fusarielin C (C25H38O3, MW 386.6) lacks this key functional moiety [1]. This structural divergence is fundamental for scientific selection, as the hydroxyl groups in Fusarielin A were demonstrated to be essential for target binding in subsequent SAR studies [2].

Hydroxyl pharmacophore
Cross-study comparable
Fusarielin C: absent key hydroxyl
Fusarielin A: hydroxyl present (essential for anti-angiogenic context)
Not a surrogate for anti-angiogenic target-identification studies.
Hydroxyl motif required for reported protein binding; SAR context differs.
Structural Biology Natural Product Chemistry Antifungal Discovery

Cytotoxicity Profile Divergence vs. Fusarielin J

Fusarielin C exhibits a different cytotoxicity profile compared to the later OSMAC-induced analog Fusarielin J. While Fusarielin C has been reported to possess weak toxic effects against most human cell lines tested [1], Fusarielin J demonstrates a measurable, moderate cytotoxicity against the human ovarian cancer cell line A2780 with an IC50 of 12.5 μM [2].

Cytotoxicity divergence
Class-level inference
Fusarielin C: weak effect
Fusarielin J: IC₅₀ 12.5 µM (A2780)
Supports cytotoxicity endpoint review; low-potency baseline compound.
Potency gap qualitative; exact IC₅₀ for Fusarielin C not reported.
Cancer Research Cytotoxicity Ovarian Cancer

Mycoestrogenic Activity as a Class-Specific Liability

Fusarielin C belongs to a select group of fusarielin analogs that have been re-categorized as mycoestrogens. Unlike typical Fusarium mycotoxins (e.g., enniatins, beauvericins) which lack this activity, Fusarielin C has been shown to stimulate MCF-7 human breast cancer cells through binding to the estrogen receptor, despite having very little structural similarity to estrogen [1].

Mycoestrogenic activity
Class-level inference
Stimulates MCF-7 proliferation via estrogen receptor; distinct from non-estrogenic Fusarium metabolites.
Supports endocrine disruption assay context.
Exact quantification not provided; class-level liability for reference standard use.
Endocrine Disruption Mycoestrogen Breast Cancer

Research Application Scenarios for Fusarielin C


Mycoestrogen Reference Standard in Crop Safety Studies

Fusarielin C's confirmed ability to stimulate MCF-7 cell proliferation via the estrogen receptor [1] positions it as a vital reference standard for monitoring estrogenic Fusarium contamination in crops. Unlike the predominantly cytotoxic enniatins, its presence directly indicates a specific endocrine-disruption risk, making targeted procurement essential for validated LC-MS/MS quantification in wheat and maize safety assessments.

Negative Control in Fusarielin SAR Investigations

Based on the structural evidence that Fusarielin C lacks the critical hydroxyl group essential for anti-angiogenic and protein-binding activity seen in Fusarielin A [1], it serves as an ideal negative control in SAR studies. Researchers investigating the pharmacophore of fusarielins can definitively attribute any loss of function to the missing hydroxyl by using a Fusarielin A / Fusarielin C paired experimental design [2].

PKS9 Pathway Biomarker in Fusarium graminearum

Fusarielin C is a primary product of the PKS9 polyketide synthase cluster, distinct from later-stage derivatives [1]. By procuring authentic Fusarielin C, researchers studying cluster activation in knockout mutants of F. graminearum can use it as a diagnostic biomarker for the early steps of the fusarielin biosynthetic pathway, before subsequent enzymatic tailoring occurs, as outlined in recent biosynthetic studies [1].

Application
Selection Property
Validation Focus
Mycotoxin monitoring in crop safety studies
Estrogen receptor-mediated MCF-7 response
LC-MS/MS quantification in grain matrices; comparison to non-estrogenic Fusarium metabolites
Fusarielin A pharmacophore SAR studies
Absent hydroxyl pharmacophore (vs. Fusarielin A)
Comparative anti-angiogenic or protein-binding endpoint interpretation
Fusarium biosynthetic pathway research
PKS9 cluster early-stage product
Cluster activation biomarker in knockout mutants; pre-tailoring pathway intermediate
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